2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline
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Overview
Description
2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline is a complex organic compound with a unique structure that includes an oxane ring, a butynyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline typically involves multiple steps. One common route includes the following steps:
Formation of the Oxane Ring: This can be achieved by reacting 3,4-dihydro-2H-pyran with 2-butyne-1,4-diol under acidic conditions to form 2-[4-(oxan-2-yloxy)but-2-ynoxy]oxane.
Introduction of the Triazole Ring: The triazole ring can be introduced by reacting the intermediate with 1,2,4-triazole in the presence of a suitable base such as sodium hydride.
Final Coupling: The final step involves coupling the triazole intermediate with aniline derivatives under palladium-catalyzed conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aniline or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with alkyne groups converted to alkanes.
Substitution: Substituted derivatives with new functional groups attached to the aniline or triazole rings.
Scientific Research Applications
2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[4-(Oxan-2-yloxy)but-2-ynoxy]oxane: A structurally related compound with similar synthetic routes and applications.
4-(Oxan-2-yloxy)but-2-ynal: Another related compound with different functional groups but similar reactivity.
Uniqueness
2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline is unique due to its combination of an oxane ring, a butynyl group, and a triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C18H22N4O2/c19-17-8-7-15(12-22-14-20-13-21-22)11-16(17)5-1-3-9-23-18-6-2-4-10-24-18/h7-8,11,13-14,18H,2-4,6,9-10,12,19H2 |
InChI Key |
HDSVGPQFHRMBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC#CC2=C(C=CC(=C2)CN3C=NC=N3)N |
Origin of Product |
United States |
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